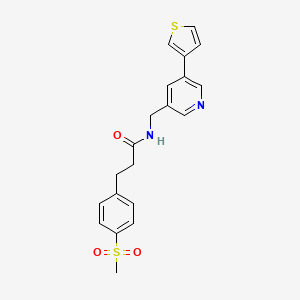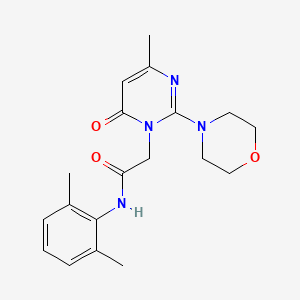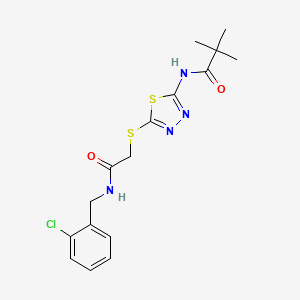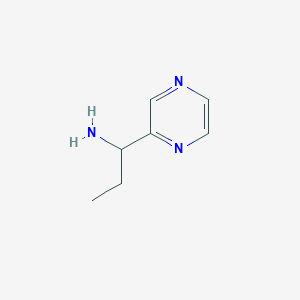
1-(Pyrazin-2-YL)propan-1-amine
Descripción general
Descripción
1-(Pyrazin-2-YL)propan-1-amine, commonly known as 1-Pyrazin-2-ylpropan-1-amine, is an important organic compound that has been widely studied for its various applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol, and is widely used in pharmaceuticals, agriculture, and other industries. 1-Pyrazin-2-ylpropan-1-amine is an important intermediate in the synthesis of other compounds, and is used in a variety of reactions. It has been studied for its biochemical and physiological effects, and is used in a wide range of laboratory experiments.
Aplicaciones Científicas De Investigación
1-Pyrazin-2-ylpropan-1-amine is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of organic dyes, catalysts, and other compounds. In addition, 1-Pyrazin-2-ylpropan-1-amine is used in the synthesis of polymers, and is an important intermediate in the synthesis of a variety of organic compounds.
Mecanismo De Acción
1-Pyrazin-2-ylpropan-1-amine is an important intermediate in the synthesis of other compounds, and its mechanism of action is dependent on the reaction in which it is used. In the Fischer indole synthesis, 1-Pyrazin-2-ylpropan-1-amine acts as a nucleophile and reacts with an aromatic aldehyde in an acidic medium to form an indole. In the reductive amination of aldehydes, 1-Pyrazin-2-ylpropan-1-amine acts as a nucleophile and reacts with an aldehyde in the presence of a reducing agent to form an amine. In the reaction of ethyl acetoacetate with ammonia, 1-Pyrazin-2-ylpropan-1-amine acts as a base and reacts with ethyl acetoacetate in an acidic medium to form an amine.
Biochemical and Physiological Effects
1-Pyrazin-2-ylpropan-1-amine has been studied for its biochemical and physiological effects. It has been found to have antifungal and antibacterial properties, and has been shown to inhibit the growth of several species of bacteria. In addition, 1-Pyrazin-2-ylpropan-1-amine has been found to have anti-inflammatory and anti-cancer properties, and has been used in the treatment of several types of cancer. It has also been found to possess analgesic, sedative, and anti-convulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Pyrazin-2-ylpropan-1-amine is a useful intermediate in a variety of laboratory experiments. It is relatively stable, and can be stored for long periods of time without degradation. In addition, it is soluble in water and ethanol, making it easy to work with in a variety of solvents. However, 1-Pyrazin-2-ylpropan-1-amine is also sensitive to light and air, and can be easily oxidized in the presence of oxygen.
Direcciones Futuras
1-Pyrazin-2-ylpropan-1-amine has a wide range of potential applications in scientific research. It has been studied for its biochemical and physiological effects, and could be used in the development of new drugs and therapies. In addition, 1-Pyrazin-2-ylpropan-1-amine could be used in the synthesis of organic dyes and catalysts, and could be used in the synthesis of polymers. Finally, 1-Pyrazin-2-ylpropan-1-amine could be used in the synthesis of other organic compounds, and could be used as an intermediate in the synthesis of other compounds.
Propiedades
IUPAC Name |
1-pyrazin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8)7-5-9-3-4-10-7/h3-6H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIGJODTCNZNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethoxyphenyl)-N-(3-ethoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2460692.png)
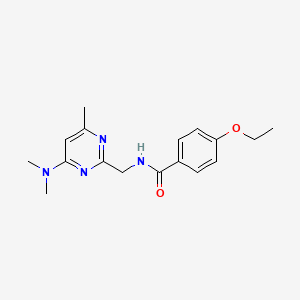

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2460698.png)
![4-[2-(2H-Tetrazol-5-yl)propyl]aniline](/img/structure/B2460700.png)

![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2460703.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide;hydrochloride](/img/structure/B2460704.png)

![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2460707.png)
